molecular formula C11H14ClN3O2 B3049498 (R)-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone CAS No. 2089381-65-5

(R)-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone

Cat. No.: B3049498
CAS No.: 2089381-65-5
M. Wt: 255.70
InChI Key: KUHPPZCNOWLVCO-QMMMGPOBSA-N
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Description

®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a chlorine atom and a methyl group, along with an oxazolidinone ring. The presence of these functional groups contributes to its reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

The synthesis of ®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Chlorination and methylation: The pyrimidine ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide, respectively.

    Oxazolidinone ring formation: The final step involves the formation of the oxazolidinone ring through a cyclization reaction, typically using an isocyanate and an appropriate amine under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability and efficiency.

Chemical Reactions Analysis

®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone undergoes various chemical reactions, including:

    Substitution reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazolidinone ring, using reagents such as hydrogen peroxide or sodium borohydride.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures, often using catalysts or specific reaction conditions.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial protein synthesis by binding to the ribosomal subunits. In cancer research, the compound may exert its effects by interfering with cell division and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone can be compared with other similar compounds, such as:

    ®-3-(2-Chloro-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone: This compound lacks the methyl group on the pyrimidine ring, which may affect its reactivity and biological activity.

    ®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-methyl-2-oxazolidinone: This compound has a methyl group instead of an isopropyl group on the oxazolidinone ring, which may influence its chemical properties and applications.

Properties

IUPAC Name

(4R)-3-(2-chloro-6-methylpyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-6(2)8-5-17-11(16)15(8)9-4-7(3)13-10(12)14-9/h4,6,8H,5H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHPPZCNOWLVCO-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N2C(COC2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)Cl)N2[C@@H](COC2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501138560
Record name 2-Oxazolidinone, 3-(2-chloro-6-methyl-4-pyrimidinyl)-4-(1-methylethyl)-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501138560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089381-65-5
Record name 2-Oxazolidinone, 3-(2-chloro-6-methyl-4-pyrimidinyl)-4-(1-methylethyl)-, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089381-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazolidinone, 3-(2-chloro-6-methyl-4-pyrimidinyl)-4-(1-methylethyl)-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501138560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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